2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C₁₃H₉Cl₂O₂S and a molecular weight of approximately 285.58 g/mol. It features a cyclopropane ring substituted with a dichlorophenyl group and a sulfonyl chloride functional group. This compound is notable for its potential applications in organic synthesis and pharmaceutical chemistry due to its reactive sulfonyl chloride moiety, which can participate in various
These reactions highlight its utility as an intermediate in the synthesis of more complex organic molecules.
Several methods can be employed to synthesize 2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride:
2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride has several potential applications:
Several compounds share structural similarities with 2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride. Here is a comparison with a few notable examples:
Compound Name | CAS Number | Molecular Weight | Unique Features |
---|---|---|---|
2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride | 1258884-77-3 | 234.68 g/mol | Contains a fluorine substituent which may alter biological activity. |
2-(4-Chlorophenyl)cyclopropane-1-sulfonyl chloride | 2008018-86-6 | 285.58 g/mol | Similar structure but with a different chlorine position. |
2-(Phenyl)cyclopropane-1-sulfonyl chloride | Not specified | Not specified | Lacks halogen substitution which may affect reactivity and stability. |
The uniqueness of 2-(2,6-Dichlorophenyl)cyclopropane-1-sulfonyl chloride lies in its specific dichlorophenyl substitution pattern, which may enhance its reactivity and potential biological activity compared to other similar compounds.